
(2S)-2-Amino-3-(2,6-dimethylpyridin-3-yl)propanoic Acid diHCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-Amino-3-(2,6-dimethylpyridin-3-yl)propanoic acid dihydrochloride is a chiral amino acid derivative with a pyridine ring substituted at the 3-position with two methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(2,6-dimethylpyridin-3-yl)propanoic acid dihydrochloride typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 2,6-dimethylpyridine.
Amino Acid Formation: The pyridine derivative undergoes a series of reactions to introduce the amino acid moiety. This can involve steps such as alkylation, reduction, and protection/deprotection of functional groups.
Chirality Introduction: The chiral center is introduced using chiral catalysts or starting materials to ensure the desired (S)-configuration.
Final Conversion: The final product is converted to its dihydrochloride salt form to enhance its stability and solubility.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include continuous flow reactors, high-throughput screening of catalysts, and automated purification systems.
化学反応の分析
Types of Reactions
(S)-2-Amino-3-(2,6-dimethylpyridin-3-yl)propanoic acid dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the pyridine ring or the amino acid moiety.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield pyridine N-oxides, while substitution could introduce various functional groups onto the pyridine ring.
特性
分子式 |
C10H16Cl2N2O2 |
|---|---|
分子量 |
267.15 g/mol |
IUPAC名 |
(2S)-2-amino-3-(2,6-dimethylpyridin-3-yl)propanoic acid;dihydrochloride |
InChI |
InChI=1S/C10H14N2O2.2ClH/c1-6-3-4-8(7(2)12-6)5-9(11)10(13)14;;/h3-4,9H,5,11H2,1-2H3,(H,13,14);2*1H/t9-;;/m0../s1 |
InChIキー |
FOIVHYNZJNAEJM-WWPIYYJJSA-N |
異性体SMILES |
CC1=NC(=C(C=C1)C[C@@H](C(=O)O)N)C.Cl.Cl |
正規SMILES |
CC1=NC(=C(C=C1)CC(C(=O)O)N)C.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




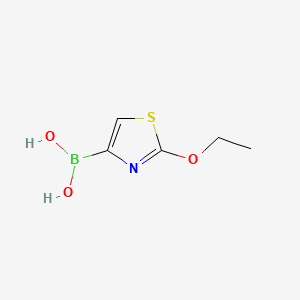

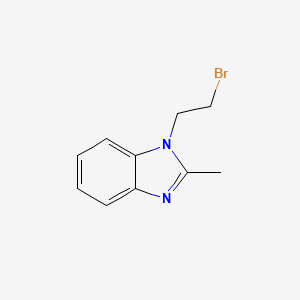
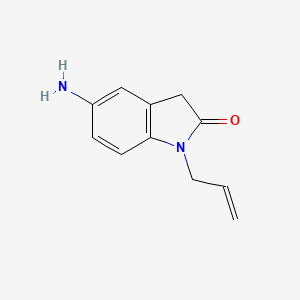
![tert-butyl N-[3-(5-hydroxy-2-oxo-4-phenyl-2,3-dihydro-1H-imidazol-1-yl)propyl]carbamate](/img/structure/B13644052.png)
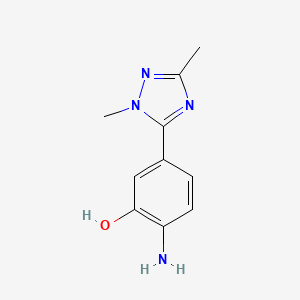
![4-{2-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B13644064.png)


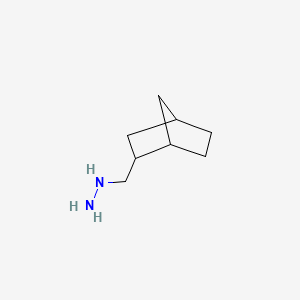
![Bis((1r,2s,5r)-2-isopropyl-5-methylcyclohexyl) ((R)-benzo[d][1,3]dioxol-4-yl(hydroxy)methyl)phosphonate](/img/structure/B13644089.png)

